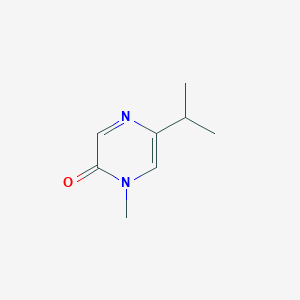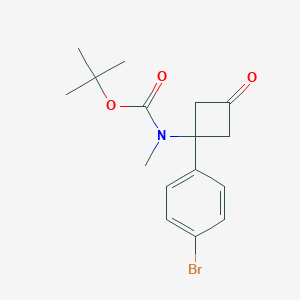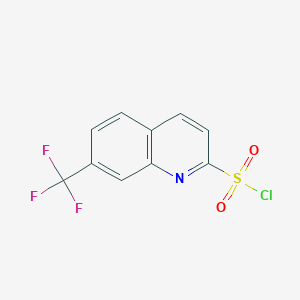
Methyl4-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-pyridinecarboxylate can be synthesized through the esterification of isonicotinic acid with methanol under the action of concentrated sulfuric acid . due to the drawbacks of using concentrated sulfuric acid, such as oxidation, carbonization, and equipment corrosion, alternative catalysts are being explored .
Industrial Production Methods: Industrial production of methyl 4-pyridinecarboxylate involves a multi-step process:
- A mixture of acetonitrile, hydroxylamine hydrochloride, and sodium methoxide is stirred at room temperature for 2-4 days.
- The mixture is filtered, and the filtrate is concentrated to yield (Z)-N’-hydroxyethanamidine.
- Refluxing a mixture of methanol, potassium hydroxide, and dimethyl pyridine-2,4-dicarboxylate produces 4-(methoxycarbonyl) picolinic acid.
- Oxalyl chloride is added to 4-(methoxycarbonyl) picolinic acid in dichloromethane, and the reaction is evaporated to produce methyl 2-(chlorocarbonyl) isonicotinate.
- (Z)-N’-hydroxyacetamidine and triethylamine are added to the solution, and the reaction is concentrated to yield 2-(1-aminoethylaminooxy) carbonyl isonicotinic acid (Z)-methyl ester.
- The final product is obtained by heating the solution under reflux and purifying it by silica gel column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as fluoride anion can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Various reduced derivatives of the compound.
Substitution: Fluorinated or other substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: It is used as a solvent and in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for drugs that target enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative or application being studied .
Comparaison Avec Des Composés Similaires
- Pyridine-4-carboxylic acid
- Methyl 3-fluoropyridine-4-carboxylate
- Isonicotinic acid methyl ester
Comparison: Methyl 4-pyridinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. For example, its ester group makes it more reactive in esterification and substitution reactions compared to pyridine-4-carboxylic acid .
Propriétés
Formule moléculaire |
C7H6NO2- |
|---|---|
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)/p-1 |
Clé InChI |
PMDHIMMPXRSDML-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC=CC(=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)







![3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13113545.png)





